molecular formula C17H17N9 B2785169 N-methyl-N-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine CAS No. 2202422-85-1

N-methyl-N-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine

Cat. No.: B2785169
CAS No.: 2202422-85-1
M. Wt: 347.386
InChI Key: DXIGSBPQKUWVHR-UHFFFAOYSA-N
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Description

N-methyl-N-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is a heterocyclic compound featuring a fused pyrido[3,4-d]pyrimidine core linked to a [1,2,4]triazolo[4,3-b]pyridazine moiety via an azetidine bridge.

Properties

IUPAC Name

N,2-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrido[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N9/c1-11-20-14-7-18-6-5-13(14)17(21-11)24(2)12-8-25(9-12)16-4-3-15-22-19-10-26(15)23-16/h3-7,10,12H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIGSBPQKUWVHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CN=C2)C(=N1)N(C)C3CN(C3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-N-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine (CAS No. 2202422-85-1) is a complex organic compound with potential biological activity. Its molecular formula is C17H17N9C_{17}H_{17}N_{9} and it has a molecular weight of approximately 347.4 g/mol. This article explores the biological activity of this compound based on available research findings.

Structure and Properties

PropertyValue
Molecular FormulaC17H17N9C_{17}H_{17}N_{9}
Molecular Weight347.4 g/mol
CAS Number2202422-85-1
PurityTypically 95%

The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors that are crucial in disease pathways. The presence of multiple nitrogen-containing heterocycles suggests potential interactions with nucleic acids or proteins, which could lead to modulation of biological processes.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs often exhibit antimicrobial properties. For instance, studies have shown that pyridopyrimidine derivatives can possess significant antibacterial and antifungal activities. Although specific data for this compound is limited, the structural similarities suggest potential efficacy against various pathogens.

Anticancer Properties

Compounds containing triazole and pyridine rings have been explored for their anticancer properties. For example, derivatives of triazoles have shown promise in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound in cancer models remains to be extensively validated through empirical studies.

Case Studies and Research Findings

  • In vitro Studies : Preliminary in vitro studies on related compounds have demonstrated varying degrees of cytotoxicity against cancer cell lines. For instance, a study on pyridopyrimidine derivatives indicated that modifications in the nitrogen positions significantly influenced their anticancer activity.
  • Structure-Activity Relationship (SAR) : SAR studies on similar compounds have revealed that the presence of specific functional groups can enhance biological activity while minimizing toxicity. For example, methylation at certain positions has been shown to reduce cytotoxic effects while maintaining efficacy against target cells.
  • Docking Studies : Computational docking studies have suggested favorable interactions between similar compounds and key enzymes involved in metabolic pathways relevant to cancer and microbial resistance.

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural uniqueness lies in its combination of three heterocyclic systems:

  • Pyrido[3,4-d]pyrimidine : A nitrogen-rich scaffold common in kinase inhibitors (e.g., EGFR inhibitors).
  • [1,2,4]Triazolo[4,3-b]pyridazine : A bicyclic system with demonstrated antimicrobial and anticancer activity.
  • Azetidine : A four-membered ring offering rigidity compared to larger amines (e.g., piperidine or pyrrolidine).

Key analogs and structural differences :

Compound Name Core Structure Substituents/Modifications Reference
Target Compound Pyrido[3,4-d]pyrimidine + Triazolo[4,3-b]pyridazine N-methyl, 2-methyl, azetidin-3-amine linkage
6-Methyl-N-(2-(pyridin-4-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine Triazolo[4,3-b]pyridazine 6-methyl, pyridin-4-yl ethylamine
N-Hexylpyrido[2,3-e]tetrazolo[1,5-a]pyrimidin-5-amine Tetrazolo-pyrimidine Hexylamine substituent
N-Ethyl-N-methyl-6-(3-methylbenzenesulfonyl)-... Tetrahydropyrido[4,3-d]pyrimidine Sulfonyl, phenylpiperazine

Notable differences:

  • The target compound’s azetidine linker distinguishes it from analogs with flexible alkyl chains (e.g., hexylamine in or ethylamine in ).

Challenges :

  • The azetidine’s strain may complicate regioselective functionalization compared to larger cyclic amines.
  • Stability of the triazolo-pyridazine under reaction conditions (e.g., high heat) must be monitored .
Physical and Spectral Properties

While specific data for the target compound are unavailable, comparisons with analogs highlight trends:

Property Target Compound (Expected) 6-Methyl-N-(2-(pyridin-4-yl)ethyl)-... N-Hexylpyrido-tetrazolo-pyrimidine
Melting Point Likely >200°C (rigid structure) 223–227°C Not reported
Solubility Moderate in DMF/DMSO Soluble in CDCl3 Limited in polar solvents
1H NMR Features Azetidine protons (~δ 3.5–4.5 ppm) Pyridine ethyl chain (δ 3.19–3.82 ppm) Hexyl chain (δ 0.8–1.5 ppm)

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions with nitrogen-containing heterocycles, requiring precise control of reaction conditions. Key steps include:

  • Cyclization reactions : Formation of the pyrido[3,4-d]pyrimidine and triazolo[4,3-b]pyridazine moieties via hydrazine derivatives and aldehydes/ketones .
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reaction efficiency .
  • Catalyst optimization : Copper(I) bromide or cesium carbonate may improve yields in coupling reactions .
  • Purification : Chromatography (HPLC) or recrystallization (using acetonitrile/ethyl acetate) ensures >95% purity .

Q. How can structural characterization and purity assessment be methodologically validated?

  • Spectroscopic techniques :
  • 1H/13C NMR : Assigns proton and carbon environments (e.g., distinguishing azetidine N-methyl groups) .
  • IR spectroscopy : Identifies functional groups (e.g., amine stretches at ~3300 cm⁻¹) .
    • Chromatography : HPLC with UV detection monitors purity and stability under varying pH .
    • Mass spectrometry : HRMS confirms molecular weight (e.g., [M+H]+ peaks) .

Q. Which biological targets are most relevant for initial pharmacological screening?

Prioritize targets based on structural analogs:

  • Kinase inhibition : Triazolo-pyridazine derivatives often target protein kinases (e.g., EGFR, VEGFR) .
  • Receptor binding : Pyrimidine cores may interact with adenosine or serotonin receptors .
  • Enzyme assays : Use fluorescence-based assays (e.g., ATPase activity) to quantify IC50 values .

Advanced Research Questions

Q. How can contradictory data in biological activity studies be resolved?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
  • Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify non-specific binding .
  • Solubility adjustments : Test activity in dimethyl sulfoxide (DMSO) vs. aqueous buffers to address aggregation artifacts .

Q. What computational strategies enhance structure-activity relationship (SAR) optimization?

  • Molecular docking : Simulate binding poses with kinase domains (e.g., PDB: 1M17) to guide substituent modifications .
  • Quantum chemical calculations : Predict reaction pathways for triazole ring formation using Gaussian09 .
  • Machine learning : Train models on PubChem data to prioritize derivatives with improved logP or solubility .

Q. What methodological challenges arise in pharmacokinetic (PK) and toxicology studies?

  • Metabolic stability : Use liver microsome assays (human/rat) to identify cytochrome P450-mediated degradation hotspots .
  • Blood-brain barrier (BBB) penetration : Apply parallel artificial membrane permeability assays (PAMPA) to estimate CNS availability .
  • Toxicity mitigation : Replace metabolically labile groups (e.g., methyl substituents) with fluorine to reduce hepatotoxicity .

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